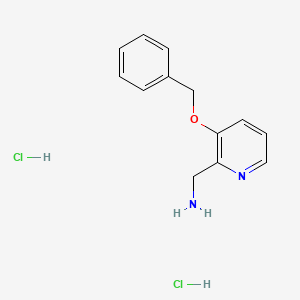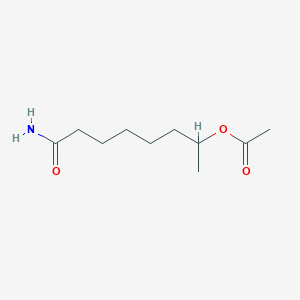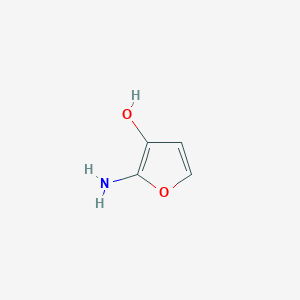![molecular formula C8H10N4 B12969514 2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system consisting of an imidazole ring and a pyrazine ring, with three methyl groups attached at the 2, 5, and 6 positions. Nitrogen-containing heterocycles like this one are significant in various fields, including pharmaceuticals, organic materials, and bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with acetic anhydride followed by cyclization can yield imidazo[4,5-b]pyrazine derivatives . Another method involves the use of palladium-catalyzed amide coupling reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups or the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyrazine derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold in organic synthesis and drug development.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: This compound has a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine: Another related compound with a different ring fusion pattern.
These similar compounds share some chemical properties and applications but differ in their specific structures and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-4-5(2)10-8-7(9-4)11-6(3)12-8/h1-3H3,(H,9,10,11,12) |
InChI-Schlüssel |
NLZDZRZVLVEXAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)NC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)




![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)







